molecular formula C12H9BrO2 B5847435 5-(4-bromo-3-methylphenyl)-2-furaldehyde

5-(4-bromo-3-methylphenyl)-2-furaldehyde

Cat. No.: B5847435
M. Wt: 265.10 g/mol
InChI Key: XNZWVXUHNGTVBL-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methylphenyl)-2-furaldehyde is a furan derivative featuring a bromine atom at the para position and a methyl group at the meta position of the phenyl ring attached to the furan-2-carbaldehyde scaffold. This compound belongs to a class of aryl-substituted furfurals, which are of significant interest in pharmaceutical and materials chemistry due to their structural versatility and reactivity. The bromine substituent introduces electron-withdrawing effects, while the methyl group provides steric bulk and electron-donating properties, collectively influencing the compound's physicochemical behavior and synthetic utility .

Properties

IUPAC Name

5-(4-bromo-3-methylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8-6-9(2-4-11(8)13)12-5-3-10(7-14)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZWVXUHNGTVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thermodynamic and Physical Properties

Positional Isomerism
  • Nitro-Substituted Analogs : Studies on 5-(nitrophenyl)-2-furaldehyde oximes (e.g., 2-nitro, 3-nitro, and 4-nitro isomers) reveal that the position of the nitro group significantly alters sublimation enthalpies. For example, the 4-nitro isomer exhibits higher enthalpy (122.7 kJ/mol) compared to the 3-nitro (119.8 kJ/mol) and 2-nitro (117.9 kJ/mol) derivatives due to enhanced molecular symmetry and dipole interactions .
  • Bromo vs. Chloro Derivatives: Replacing chlorine (as in 5-(4-chlorophenyl)-2-furaldehyde, m.p. 128–131°C ) with bromine increases molecular weight (206.63 → ~225.5 g/mol) and polarizability, likely elevating melting points and sublimation enthalpies.
Heterocycle Variations
  • Furan vs. Thiophene : 5-(4-chlorophenyl)thiophene-2-carbaldehyde (m.p. 88–90°C ) has a lower melting point than its furan analog (1a, m.p. 126–128°C ), attributed to weaker dipole interactions in thiophene derivatives. Bromo-substituted furans are expected to follow similar trends but with higher thermal stability due to bromine’s larger atomic radius .

Data Tables

Table 1: Comparative Physical Properties of Selected Furaldehyde Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Sublimation Enthalpy (kJ/mol)
5-(4-Bromo-3-methylphenyl)-2-furaldehyde 4-Br, 3-Me ~225.5 Data needed Data needed
5-(4-Chlorophenyl)-2-furaldehyde 4-Cl 206.63 128–131 -
5-(4-Nitrophenyl)-2-furaldehyde oxime 4-NO₂ - - 122.7
5-(3-Nitrophenyl)-2-furaldehyde oxime 3-NO₂ - - 119.8

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 5-(4-bromo-3-methylphenyl)-2-furaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves formylation of substituted phenyl precursors using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group, followed by cyclization to form the furan ring . Optimization strategies include:

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C during formylation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve yield by stabilizing reactive intermediates .

Structural Characterization

Q. Q2. Which spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., bromine and methyl groups on the phenyl ring) .
    • 2D-COSY/HSQC resolves coupling patterns in crowded spectra.
  • Mass spectrometry (HRMS) : Confirms molecular formula (C₁₂H₉BrO₂) and isotopic patterns for bromine .
  • DFT calculations : Predict electronic structure and vibrational frequencies (e.g., aldehyde C=O stretching at ~1680 cm⁻¹) .

Reactivity and Functionalization

Q. Q3. How do the aldehyde and bromine substituents influence reactivity in nucleophilic addition or cross-coupling reactions?

Methodological Answer:

  • Aldehyde group : Participates in nucleophilic additions (e.g., Grignard reagents, hydrazines) to form alcohols or hydrazones .
  • Bromine atom : Enables Suzuki-Miyaura cross-coupling with aryl boronic acids for biaryl synthesis. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Competing reactivity : Steric hindrance from the methyl group may slow substitution at the 3-position .

Stability and Degradation

Q. Q4. What are the key stability concerns under acidic/basic conditions, and how can degradation pathways be analyzed?

Methodological Answer:

  • Acidic conditions : The aldehyde group may undergo hydration or oligomerization . Monitor via HPLC with UV detection (λ = 280 nm) .
  • Basic conditions : Risk of Cannizzaro reaction (self-disproportionation). Stabilize by storing in anhydrous solvents (e.g., THF) .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) and LC-MS to identify byproducts like 5-(hydroxymethyl) derivatives .

Advanced Applications in Materials Science

Q. Q5. How can this compound serve as a building block for functional polymers or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Polymer synthesis : Incorporate via Sonogashira coupling with diethynyl monomers to create conjugated polymers for optoelectronics .
  • MOF design : Coordinate the aldehyde group with Zn²⁺ or Cu²⁺ nodes. Optimize porosity by varying linker ratios .

Biological Activity and SAR Studies

Q. Q6. What structural analogs exhibit antimicrobial or anticancer activity, and how does substitution impact bioactivity?

Methodological Answer:

  • Antimicrobial analogs : 5-(3-Nitrophenyl)-2-furaldehyde shows activity against E. coli (MIC = 32 µg/mL) due to nitro group electron-withdrawing effects .
  • Anticancer potential : Methyl and bromine substituents enhance lipophilicity, improving membrane permeability in leukemia cell lines (e.g., K562) .
  • SAR strategy : Replace bromine with Cl or CF₃ to modulate electronic effects and logP values .

Computational Modeling

Q. Q7. How can DFT/MD simulations predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to kinase targets (e.g., Bcr-Abl1). The bromine atom shows hydrophobic interactions with Phe382 .
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Mechanistic Studies in Catalysis

Q. Q8. What role does this compound play in catalytic cycles, such as in C–H activation?

Methodological Answer:

  • Pd-catalyzed reactions : Acts as a directing group for ortho-C–H functionalization. Use [Pd(OAc)₂] (5 mol%) with PhI(OAc)₂ as an oxidant .
  • Mechanistic probes : Isotope labeling (e.g., D₂O quenching) confirms reversible aldehyde coordination to Pd centers .

Crystallographic Analysis

Q. Q9. How do crystal packing and intermolecular interactions influence solid-state properties?

Methodological Answer:

  • X-ray diffraction : Resolve Br···π interactions (3.5 Å) and hydrogen bonds (O–H···O aldehyde) using SHELX .
  • Hirshfeld surface analysis : Quantify contributions from H-bonding (25%) and van der Waals contacts (60%) .

Contradictory Data Resolution

Q. Q10. How to address discrepancies in reported reaction yields or spectroscopic data?

Methodological Answer:

  • Yield variability : Attribute to moisture sensitivity of intermediates. Replicate reactions under inert atmosphere (N₂/Ar) .
  • Spectroscopic conflicts : Cross-validate using high-field NMR (500 MHz+) and isotopic labeling (e.g., ¹³C-aldehyde) .

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